molecular formula C9H8N2O2S2 B12913394 1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- CAS No. 88088-23-7

1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl-

Cat. No.: B12913394
CAS No.: 88088-23-7
M. Wt: 240.3 g/mol
InChI Key: AFKSITGTMMVRQX-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methylsulfonyl group at the 2-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a sulfonyl chloride in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the thiadiazole ring can produce various reduced forms of the compound .

Scientific Research Applications

2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In anti-inflammatory applications, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential for further functionalization .

Properties

CAS No.

88088-23-7

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

2-methylsulfonyl-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C9H8N2O2S2/c1-15(12,13)9-11-10-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

AFKSITGTMMVRQX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

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